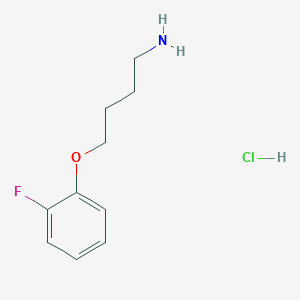

4-(2-Fluorophenoxy)butan-1-amine hydrochloride

Übersicht

Beschreibung

4-(2-Fluorophenoxy)butan-1-amine hydrochloride, also known as 4-FPBH, is a fluorinated phenoxybutanamine derivative with a wide range of applications in scientific research. It has been studied for its ability to inhibit the enzyme monoamine oxidase (MAO), which is responsible for the breakdown of neurotransmitters such as serotonin and dopamine. 4-FPBH has also been investigated for its potential as a therapeutic agent for treating depression, anxiety, and other mood disorders.

Wissenschaftliche Forschungsanwendungen

Pharmacological Properties of Phenolic Compounds

Phenolic compounds, such as p-Coumaric acid and its conjugates, exhibit a wide range of biological activities. These include antioxidant, anti-cancer, antimicrobial, antivirus, anti-inflammatory, and other therapeutic effects. The study by Pei et al. (2016) highlights the significance of conjugation in enhancing the biological activities of phenolic compounds, although challenges remain regarding their low absorption despite high activity Pei et al., 2016.

Applications in Organic Synthesis

Functionalized clays, such as metal cation-exchanged montmorillonite and fluor-tetrasilicic mica, have been used as catalysts in organic synthesis, including the rearrangement of alkyl phenyl ethers and the alkylation of phenols. Tateiwa and Uemura (1997) review various organic syntheses facilitated by these catalysts, demonstrating their potential in selective synthesis processes Tateiwa & Uemura, 1997.

Sorption and Removal of Contaminants

The sorption behaviors of phenoxy herbicides, including studies on their interactions with soil and organic matter, provide insights into environmental remediation techniques. Werner et al. (2012) review the sorption of 2,4-D and other phenoxy herbicides, emphasizing the role of soil organic matter and iron oxides as relevant sorbents Werner et al., 2012.

Amine-Functionalized Sorbents for PFAS Removal

Amine-containing sorbents offer alternative solutions for the control of perfluoroalkyl and polyfluoroalkyl substances (PFAS) in water treatment. Ateia et al. (2019) critically analyze the development and application of amine-containing sorbents for PFAS removal, pointing to the importance of electrostatic interactions, hydrophobic interactions, and sorbent morphology in their effectiveness Ateia et al., 2019.

Corrosion Inhibition by Carbohydrate Polymers

Carbohydrate polymers, including chitosan, have been employed as corrosion inhibitors for metal substrates. Umoren and Eduok (2016) discuss the mechanisms of protection offered by these polymers, emphasizing their potential in metal protection applications through chelation and coordinate bonding Umoren & Eduok, 2016.

Eigenschaften

IUPAC Name |

4-(2-fluorophenoxy)butan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14FNO.ClH/c11-9-5-1-2-6-10(9)13-8-4-3-7-12;/h1-2,5-6H,3-4,7-8,12H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VCVFZHTXZCGWOF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)OCCCCN)F.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15ClFNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.68 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(2-Fluorophenoxy)butan-1-amine hydrochloride | |

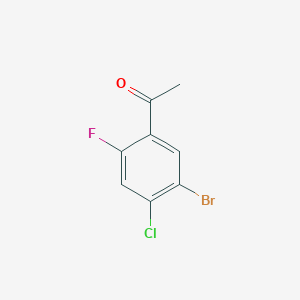

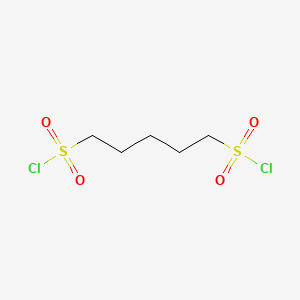

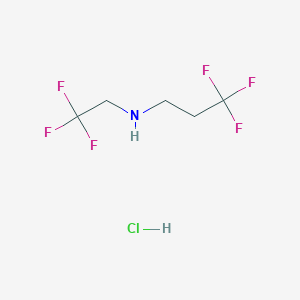

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

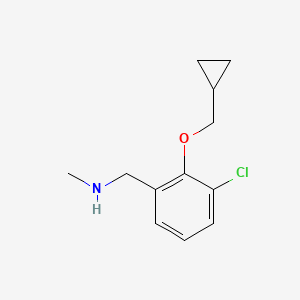

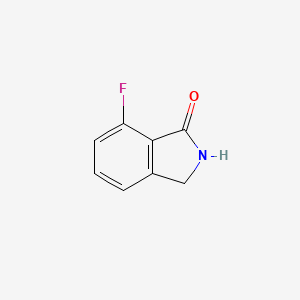

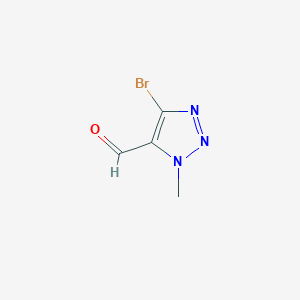

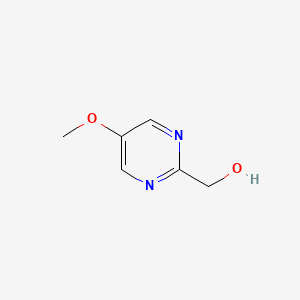

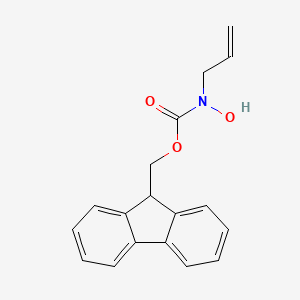

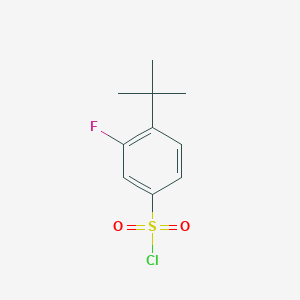

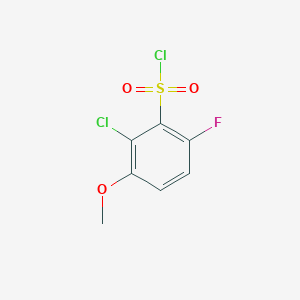

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-(8-Fluoroimidazo[1,2-a]pyridin-3-yl)ethanone](/img/structure/B1446759.png)

![3-(4-Cyanophenyl)-3-hydroxy-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid](/img/structure/B1446766.png)

![[5-(Trifluoromethyl)-2-furyl]acetonitrile](/img/structure/B1446769.png)

![8-Bromo-6-fluoro-2-methyl-4H-benzo[d][1,3]oxazin-4-one](/img/structure/B1446775.png)